![molecular formula C18H26N2O2 B13962909 Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid structure that can influence the compound’s biological activity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by benzylation and subsequent functional group transformations. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new polymers and materials with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity and preventing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane: Similar spirocyclic structure but lacks the carboxylate group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains a triazaspiro framework and is known for its activity as a receptor agonist.
Uniqueness
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its combination of a spirocyclic structure with an aminomethyl group and a carboxylate ester. This combination provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets and making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14,19H2 |
Clé InChI |
NYVOLEAQJYCVMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CN)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)


![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
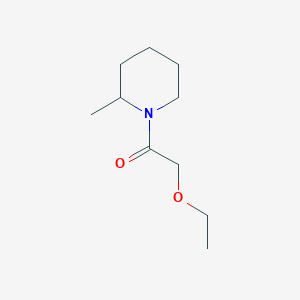
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
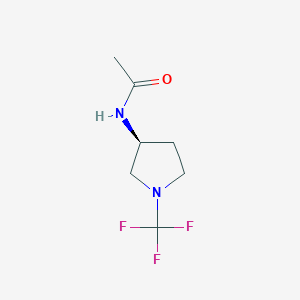
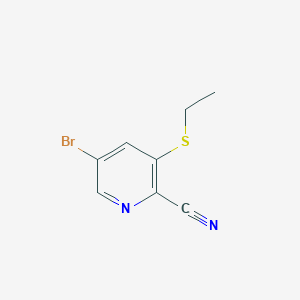
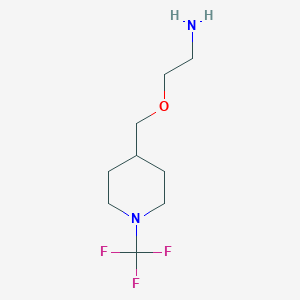
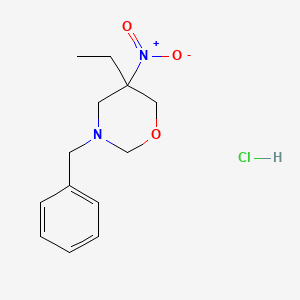

![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
